molecular formula C9H16O3 B13116221 (3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate

(3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate

Cat. No.: B13116221
M. Wt: 172.22 g/mol
InChI Key: BGAOLPQGOBDXBH-BRFYHDHCSA-N
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Description

(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylate group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of ethyl 3-oxocyclohexane-1-carboxylate using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate may involve large-scale hydrogenation processes. The precursor compound, ethyl 3-oxocyclohexane-1-carboxylate, is subjected to hydrogenation in the presence of a chiral catalyst. The reaction is carried out in a high-pressure reactor to achieve high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products

    Oxidation: Formation of ethyl 3-oxocyclohexane-1-carboxylate or ethyl 3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of ethyl 3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of ethyl 3-chlorocyclohexane-1-carboxylate or ethyl 3-aminocyclohexane-1-carboxylate.

Scientific Research Applications

(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-Ethyl3-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Ethyl 3-hydroxycyclohexane-1-carboxylate: The racemic mixture containing both (3R) and (3S) enantiomers.

    Ethyl 3-oxocyclohexane-1-carboxylate: The precursor compound used in the synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate.

Uniqueness

(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R) configuration can result in different reactivity and interactions compared to its (3S) enantiomer or the racemic mixture. This makes it a valuable compound for enantioselective synthesis and applications requiring high stereochemical purity.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (3R)-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1

InChI Key

BGAOLPQGOBDXBH-BRFYHDHCSA-N

Isomeric SMILES

CCOC(=O)C1CCC[C@H](C1)O

Canonical SMILES

CCOC(=O)C1CCCC(C1)O

Origin of Product

United States

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